4-(Benzyloxy)-2-ethylbenzoic acid
Overview
Description
4-(Benzyloxy)-2-ethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the fourth position and an ethyl group attached to the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-ethylbenzoic acid typically involves the introduction of the benzyloxy and ethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where ethylbenzene is first prepared by reacting benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-ethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzoic acid: Lacks the benzyloxy group, reducing its potential for hydrogen bonding.
4-Methoxy-2-ethylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-2-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-ethyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
BDLHBAKTUHVSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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